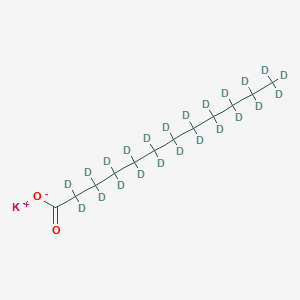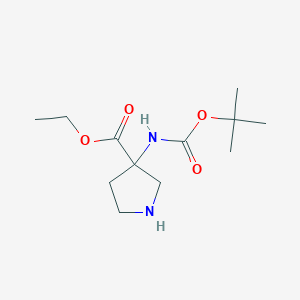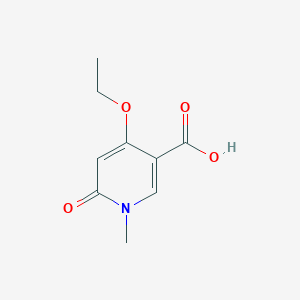
Ácido 4-Etoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxílico
Descripción general
Descripción
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C9H11NO4 and its molecular weight is 197.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Análogos de Lucantona
Este compuesto se utiliza en la síntesis de análogos de Lucantona, que son conocidos por sus propiedades antitumorales y bactericidas . Estos análogos son significativos en el desarrollo de nuevos agentes terapéuticos que pueden utilizarse en el tratamiento del cáncer y las infecciones bacterianas.
Aplicaciones Antiinflamatorias
Derivado de Cordyceps bassiana, este compuesto exhibe funciones antiinflamatorias al dirigirse a bloquear la actividad de la luciferasa mediada por AP-1 . Esto indica su posible uso en el desarrollo de tratamientos para afecciones caracterizadas por la inflamación.
Aplicaciones Antioxidantes
El compuesto también muestra actividades antioxidantes, lo que sugiere su uso en la protección de las células contra el estrés oxidativo, que está implicado en diversas enfermedades, incluidos los trastornos neurodegenerativos .
Aplicaciones Anticancerígenas
Con sus actividades anticancerígenas, el Ácido 4-Etoxi-1-metil-6-oxo-1,6-dihidropiridina-3-carboxílico podría ser un activo valioso en la investigación del cáncer, contribuyendo al desarrollo de nuevos fármacos oncológicos .
Aplicaciones Antidiabéticas
Las propiedades antidiabéticas del compuesto lo convierten en un candidato para la investigación de estrategias de gestión y tratamiento de la diabetes .
Aplicaciones Antiobesidad
Sus efectos antiobesidad sugieren posibles aplicaciones en el estudio y tratamiento de la obesidad, una creciente preocupación para la salud mundial .
Aplicaciones Antiangiogénicas
La actividad antiangiogénica de este compuesto implica su uso en la inhibición de la formación de nuevos vasos sanguíneos, lo cual es crucial en la progresión del cáncer y otras enfermedades .
Aplicaciones Antinociceptivas
Por último, las propiedades antinociceptivas indican su potencial en la investigación de la gestión del dolor, particularmente en el desarrollo de tratamientos para afecciones de dolor crónico .
Mecanismo De Acción
Target of Action
The primary target of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is AP-1-mediated luciferase activity . This target plays a crucial role in the regulation of gene expression in response to a variety of stimuli, including cytokines, growth factors, stress, and bacterial and viral infections .
Mode of Action
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid interacts with its target by blocking AP-1-mediated luciferase activity . This interaction results in the inhibition of the transcriptional activity of AP-1, thereby reducing the expression of AP-1 target genes .
Biochemical Pathways
The compound’s action on AP-1-mediated luciferase activity affects several biochemical pathways. These include pathways related to oxidative stress, cancer, inflammation, diabetes, obesity, angiogenesis, and nociception . The downstream effects of these pathways are diverse and depend on the specific cellular context .
Result of Action
The molecular and cellular effects of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid’s action include anti-oxidative, anti-cancer, anti-inflammatory, anti-diabetic, anti-obesity, anti-angiogenic, and anti-nociceptive activities . These effects are primarily due to the compound’s ability to inhibit AP-1-mediated luciferase activity .
Análisis Bioquímico
Biochemical Properties
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in oxidative stress responses and inflammatory pathways. One of the key interactions is with the transcription factor AP-1, where 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid inhibits AP-1-mediated luciferase activity, suggesting its role in modulating gene expression related to inflammation .
Cellular Effects
The effects of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting AP-1 activity, 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can reduce the expression of pro-inflammatory genes, thereby mitigating inflammatory responses in various cell types . Additionally, this compound has been observed to affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including transcription factors and enzymes, leading to their inhibition or activation. For instance, the inhibition of AP-1 by 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid results in decreased transcription of genes involved in inflammation . This compound may also influence gene expression by altering the activity of other transcription factors and signaling molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can sustain its anti-inflammatory effects, although prolonged exposure may lead to adaptive cellular responses .
Dosage Effects in Animal Models
The effects of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer activities without noticeable adverse effects . At higher doses, there may be toxic effects, including potential damage to liver and kidney tissues . Threshold effects have been observed, where the therapeutic benefits plateau beyond a certain dosage .
Metabolic Pathways
4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of various metabolites . The compound’s role in modulating oxidative stress responses is particularly noteworthy, as it can enhance the activity of antioxidant enzymes .
Transport and Distribution
Within cells and tissues, 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including solubility and affinity for cellular membranes .
Subcellular Localization
The subcellular localization of 4-Ethoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is critical for its activity. It is predominantly found in the cytoplasm and nucleus, where it interacts with transcription factors and enzymes . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its functional specificity .
Propiedades
IUPAC Name |
4-ethoxy-1-methyl-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4/c1-3-14-7-4-8(11)10(2)5-6(7)9(12)13/h4-5H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQJECWCRDJBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 5'-oxo-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxylate](/img/structure/B1458354.png)



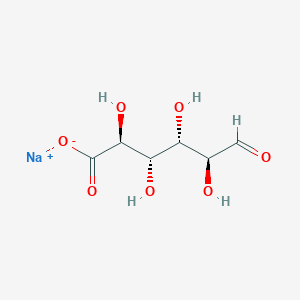

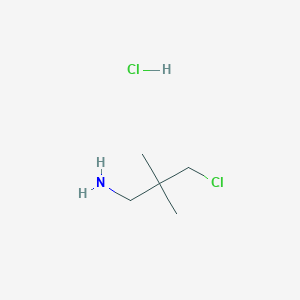
![6-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1458362.png)



